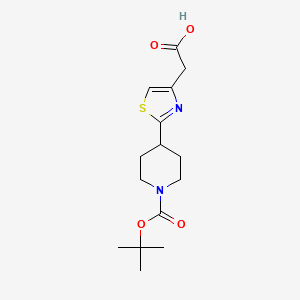

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid

Descripción

IUPAC Nomenclature and Systematic Identification

The compound adheres to IUPAC naming conventions, with its systematic name derived from its functional groups and substituents:

2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid .

| Component | Description |

|---|---|

| Core structure | Thiazole ring (1,3-thiazol-4-yl) with a piperidin-4-yl substituent |

| Boc protecting group | tert-Butoxycarbonyl (Boc) attached to nitrogen of piperidine ring |

| Acetic acid side chain | Ethyl group bridging thiazole to carboxylic acid (–CH₂COOH) |

The SMILES notation O=C(O)CC1=CSC(C2CCN(C(OC(C)(C)C)=O)CC2)=N1 and InChIKey YCZNQXSVPPHJCS-UHFFFAOYSA-N confirm its connectivity.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is influenced by:

- Rigid thiazole ring : Aromatic stability restricts rotation, fixing substituent positions.

- Boc group steric effects : Bulky tert-butyl moiety induces piperidine ring puckering, favoring chair conformations.

- Acetic acid chain flexibility : Free rotation around single bonds between thiazole and carboxylic acid.

No experimental crystallographic data is available, but computational models suggest:

- Thiazole substituents : Orthogonal arrangement of piperidine and acetic acid groups due to ring planarity.

- Piperidine conformation : Likely axial-equatorial chair form to minimize Boc group steric strain.

Crystallographic Data and X-ray Diffraction Studies

While X-ray diffraction (XRD) is critical for atomic-level structural resolution , no experimental XRD data exists for this compound. Theoretical applications include:

- Bragg’s Law analysis : Determining interatomic distances in crystalline forms.

- Hydrogen bonding : Identifying interactions between carboxylic acid and Boc carbonyl groups.

Propiedades

IUPAC Name |

2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)13-16-11(9-22-13)8-12(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZNQXSVPPHJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Análisis De Reacciones Químicas

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or thiazole rings, using reagents like sodium hydride or alkyl halides

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing thiazole and piperidine moieties exhibit significant anticancer properties. For instance, derivatives of thiazolidinone have been tested against various cancer cell lines, demonstrating promising inhibition rates. Specific studies have shown that modifications to the thiazole structure can enhance cytotoxicity against leukemia and CNS cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

These results suggest that the incorporation of the thiazole ring enhances the biological activity of the compound, making it a candidate for further development as an anticancer agent.

Targeted Protein Degradation

The compound has also been identified as a useful building block in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins involved in disease pathways. The rigid linker properties of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid facilitate optimal orientation within the ternary complex formed during the degradation process, potentially improving drug-like properties .

Case Study 1: Anticancer Screening

In a study conducted by Güzel-Akdemir et al., various thiazolidinone derivatives were synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines. The findings highlighted that structural modifications significantly influenced their efficacy, with some derivatives showing over 80% inhibition against targeted cancer types .

Case Study 2: PROTAC Development

In another research initiative focused on targeted protein degradation, the incorporation of this compound as a linker demonstrated enhanced stability and efficacy in degrading target proteins associated with various cancers. This study emphasizes the compound's versatility beyond traditional drug applications .

Mecanismo De Acción

The mechanism of action for 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid in PROTAC® development involves its role as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved are specific to the proteins being targeted by the PROTAC® molecule .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

Key Differences :

- Substituent Position: The target compound has a methyl group on the thiazole ring (position 5), enhancing lipophilicity compared to non-methylated analogs like 2-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid .

- Functional Groups : Carboxylic acid derivatives (e.g., ethyl esters in QW-5389 and compound 28a ) exhibit lower polarity than the acetic acid group, influencing solubility and reactivity in coupling reactions.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Actividad Biológica

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 312.38 g/mol. The structure features a thiazole ring, a piperidine moiety, and a carboxylic acid functional group, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.38 g/mol |

| CAS Number | 365413-00-9 |

| Purity | >95% |

The compound acts primarily as an agonist for the muscarinic M1 receptor, which is implicated in cognitive functions and neuroprotection. Research indicates that it enhances acetylcholine signaling, potentially alleviating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity at the M1 receptor with an EC50 value of approximately 3.5 μM. This suggests a moderate potency in activating the receptor compared to other known agonists .

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of this compound. In one study, administration of the compound resulted in improved cognitive performance in tasks assessing memory and learning, indicating its potential therapeutic application in cognitive disorders .

Case Study 1: Cognitive Enhancement

A study involving aged rats treated with the compound showed marked improvements in spatial memory tasks compared to control groups. The results suggest that the compound may enhance synaptic plasticity through M1 receptor activation, supporting its use in cognitive enhancement therapies .

Case Study 2: Neuroprotection

Another investigation focused on neuroprotection against amyloid-beta toxicity in neuronal cultures. The compound demonstrated a protective effect by reducing neuronal death and promoting cell survival pathways, further validating its potential as a therapeutic agent for Alzheimer's disease .

Safety and Toxicology

While preliminary studies indicate promising biological activity, safety assessments are crucial. Current data suggest low toxicity profiles at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical applications.

Q & A

Q. What are the key steps in synthesizing 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid, and how are reaction conditions optimized?

The synthesis typically involves:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine ring to stabilize the amine during subsequent reactions .

- Thiazole ring formation : Cyclization using reagents like Lawesson’s reagent or Hantzsch thiazole synthesis, monitored via TLC for intermediate validation .

- Acetic acid side-chain attachment : Coupling via esterification or alkylation, requiring precise temperature control (40–100°C) and inert atmospheres to avoid Boc group cleavage . Analytical techniques such as HPLC (≥95% purity thresholds) and NMR (1H/13C for structural confirmation) are critical for quality control .

Q. How does the Boc group influence the compound’s reactivity and stability during synthesis?

The Boc group:

- Protects the piperidine amine from undesired nucleophilic reactions, enabling selective functionalization of the thiazole ring .

- Requires acidic deprotection (e.g., TFA or HCl) in later stages, which must be carefully timed to prevent side reactions . Stability studies indicate that the Boc group remains intact under anhydrous conditions but degrades at temperatures >100°C, necessitating low-temperature storage (room temperature, sealed) .

Q. What analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : 1H NMR confirms the integration of thiazole protons (δ 7.5–8.5 ppm) and Boc-group tert-butyl protons (δ 1.2–1.4 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ = 341.14 for C16H24N2O4S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound’s synthesis?

Yield discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve thiazole cyclization efficiency but may reduce Boc stability .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)2) enhance coupling reactions but require rigorous exclusion of moisture .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) vs. recrystallization (ethanol/water) can alter reported yields by 10–15% . Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. What strategies mitigate solubility challenges in biological assays?

The compound’s low aqueous solubility (logP ≈ 2.8) can be addressed via:

- Prodrug design : Esterification of the acetic acid moiety to improve membrane permeability .

- Co-solvent systems : DMSO/PBS mixtures (≤5% DMSO) maintain solubility without cytotoxicity .

- Nanoparticle encapsulation : Lipid-based carriers enhance bioavailability in pharmacokinetic studies .

Q. How can computational methods optimize reaction pathways for derivatives?

- Quantum chemical calculations : DFT (Density Functional Theory) models predict transition states for thiazole ring formation, reducing trial-and-error synthesis .

- Machine learning : Training datasets on analogous Boc-protected compounds (e.g., piperidine-thiazole hybrids) predict optimal reaction conditions (e.g., solvent, temperature) .

Data Contradiction Analysis

Q. Why do melting points (mp) vary across literature sources (e.g., 48–50°C vs. 162–166°C)?

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) result in mp variations. X-ray diffraction (XRD) is essential to confirm crystal structure .

- Impurity profiles : Residual solvents (e.g., ethyl acetate) or unreacted intermediates lower observed mp. HPLC-MS identifies contaminants .

Q. How do conflicting toxicity profiles (e.g., H315 vs. H335 hazards) impact handling protocols?

- H315 (Skin irritation) : Use nitrile gloves and fume hoods during synthesis .

- H335 (Respiratory irritation) : Airborne particulates require N95 masks in powder-handling steps . Contradictions arise from batch-specific impurities; SDS sheets must be validated per synthesis lot .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.